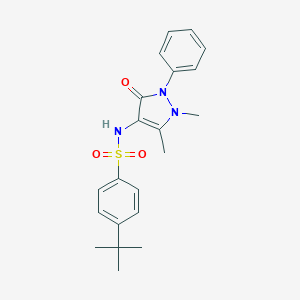

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

In the title compound, inversion-related molecules are linked together to form a dimer by N-H⋯O and C-H⋯O hydrogen bonds, generating two R (2) (1) (6) rings and one R (2) (2) (10) ring motif . An inter-molecular C-H⋯O hydrogen bond connects the dimers to each other .Physical And Chemical Properties Analysis

The compound has a molecular weight of 399.507, a density of 1.3±0.1 g/cm3, and a boiling point of 512.5±60.0 °C at 760 mmHg . The melting point and MSDS are not available .Scientific Research Applications

Amines play a crucial role in organic chemistry, and N-heterocyclic amines are particularly valuable due to their significance in drug discovery, organic synthesis, and the preparation of bioactive compounds . Our focus here is on this intriguing compound, which combines a pyrazole ring with a sulfonamide group.

Structure: The compound’s chemical structure consists of several components:

Conclusion

This compound’s multifaceted structure opens up exciting avenues for research across various fields. Its synthesis, characterization, and applications continue to captivate chemists and scientists worldwide . 🌟

Mechanism of Action

Target of Action

The compound 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide has been shown to interact with Ampicillin-CTX-M-15 . This interaction suggests that the compound may have a role in modulating the activity of this target, which could potentially influence various biological processes.

Mode of Action

The compound interacts with its target through a binding interaction . The binding score of the interaction was found to be -5.26 kcal/mol , indicating a strong interaction . The interaction involves various intermolecular forces, including H-bonding and interaction involving π-ring .

Result of Action

The strong binding interaction with its target suggests that it may have significant effects at the molecular level, potentially influencing the function of the target and related biological processes .

properties

IUPAC Name |

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-15-19(20(25)24(23(15)5)17-9-7-6-8-10-17)22-28(26,27)18-13-11-16(12-14-18)21(2,3)4/h6-14,22H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAXUBOFFXAAPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-(2-acetamidoethoxy)phenoxy]ethyl]acetamide](/img/structure/B386272.png)

![2-chloro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B386274.png)

![N-[2-(4-methoxyphenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B386275.png)

![2-[1,3-Bis(4-methylphenyl)-2-imidazolidinyl]phenol](/img/structure/B386278.png)

![N-[2-(quinolin-8-yloxy)ethyl]acetamide](/img/structure/B386280.png)

![N-[2-(4-butoxyphenoxy)ethyl]acetamide](/img/structure/B386285.png)

![N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B386288.png)

![N-benzyl-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B386290.png)